2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
Description
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQMZALWJWGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with acetone under acidic conditions to form the desired benzothiazine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine typically involves cyclization reactions starting from appropriate precursors. The structural characteristics of this compound allow it to participate in various chemical reactions, making it a versatile building block in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the potential of benzothiazine derivatives, including this compound, as antibacterial agents. For instance, bisamide derivatives containing benzothiazine structures have shown efficacy against Staphylococcus aureus, demonstrating their potential application in treating bacterial infections associated with urinary catheters .
Cardiovascular Effects
Compounds derived from this compound have been evaluated for their cardiovascular effects. Certain derivatives exhibited myorelaxant activity on rat uterine tissues and demonstrated selectivity towards smooth muscle relaxation without significantly affecting insulin secretion . This suggests their potential as therapeutic agents in managing cardiovascular conditions.
Anticancer Activity
Research has indicated that this compound derivatives can act as anticancer agents. A study found that specific derivatives inhibited angiogenesis and displayed cytotoxic effects against various cancer cell lines such as MDA-MB-231 and PC-3 . The mechanism of action is thought to involve interactions with cellular pathways that regulate tumor growth and metastasis.
Insulin Release Modulation
A significant study investigated the effect of 2,2-dimethylbenzoxazine analogs (isosteres of this compound) on glucose-induced insulin release from rat pancreatic islets. The findings indicated that certain compounds were more potent than traditional reference drugs like diazoxide . This highlights their potential role in diabetes management.
Neuroprotective Effects
Another area of interest is the neuroprotective properties of benzothiazine derivatives. Compounds designed based on this scaffold have been tested for their ability to inhibit monoamine oxidase enzymes linked to neurodegenerative diseases . The results suggest that these compounds may offer therapeutic benefits in treating conditions like depression associated with neurodegeneration.
Summary of Applications
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Similar in structure but contains an oxygen atom instead of sulfur.
2,2-Dimethylchroman: Contains a similar core structure but lacks the nitrogen and sulfur atoms.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine derivatives: Various derivatives with different substituents on the benzothiazine ring.
Uniqueness
This compound is unique due to its specific combination of nitrogen and sulfur atoms within the heterocyclic ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine is a bicyclic compound that belongs to the class of benzothiazines. Its unique structure, characterized by the presence of nitrogen and sulfur atoms, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiazine ring with methyl groups at the 2-position, which enhances its reactivity and biological potential.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
- This compound has shown promising antimicrobial properties against various pathogens. Related compounds in the benzothiazine family have demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Aspergillus niger and Aspergillus fumigatus .
2. Myorelaxant Activity
- Pharmacological studies have indicated that this compound displays strong myorelaxant effects. It acts primarily on vascular smooth muscle, potentially serving as a vascular relaxant .
3. Insulin Modulation
- The compound acts as an inhibitor of pancreatic β-cell KATP channels. This inhibition can lead to increased blood glucose levels due to reduced insulin secretion. This mechanism highlights its potential role in diabetes management .
4. Anti-inflammatory and Anticancer Properties
- Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and anticancer activities. These effects are attributed to its ability to modulate various biochemical pathways involved in inflammation and tumor growth .
The biological activity of this compound can be understood through its interaction with specific molecular targets:
- KATP Channels : The primary mode of action involves the inhibition of KATP channels in pancreatic β-cells. This results in decreased insulin release and altered glucose metabolism .
- Vascular Smooth Muscle Relaxation : The compound's myorelaxant activity is linked to its ability to influence calcium entry in vascular smooth muscle cells .
Case Studies
Several studies have investigated the biological effects of this compound:
| Study | Findings | |
|---|---|---|
| Pharmacological Evaluation on Rat Uterus | Strong myorelaxant activity observed | Potential therapeutic use in managing uterine contractions |
| Antimicrobial Screening | Effective against Staphylococcus aureus | Promising candidate for developing new antimicrobial agents |
| Insulin Secretion Studies | Inhibition of insulin release in rat pancreatic islets | Potential implications for diabetes treatment |
Future Directions
Research on this compound is still evolving. Future studies should focus on:
- Detailed Mechanistic Studies : Further elucidation of its interaction with KATP channels and other molecular targets.
- Clinical Trials : Investigating its efficacy and safety in humans for conditions such as hypertension and diabetes.
- Synthesis of Derivatives : Developing new derivatives with enhanced biological activities or reduced side effects.
Q & A
What are the most reliable synthetic routes for preparing 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine, and how can reaction conditions be optimized?
Level: Advanced
Answer:
The synthesis of benzothiazine derivatives often involves cyclization reactions. For example, 3-oxo-2,3-dihydro-4H-1,4-benzothiazines can be synthesized via nucleophilic substitution (S2-type) using activated aziridines and 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Optimization includes:
- Catalyst selection: Cu(I) catalysts enhance cyclization efficiency.
- Solvent choice: Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Temperature control: Reactions typically proceed at 80–100°C to avoid side products.
For 2,2-dimethyl derivatives, introducing methyl groups via alkylation of intermediate thiols or using pre-substituted starting materials (e.g., 2-methylthiophenol) is critical .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Level: Advanced
Answer:
X-ray crystallography is the gold standard for confirming stereochemistry and substituent positions. For example, methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate was structurally validated using crystallographic data (CCDC deposition), revealing planar geometry at the thiazine ring and hydrogen-bonding patterns stabilizing the keto-enol tautomer . Key steps:
- Data collection: High-resolution (<1.0 Å) datasets minimize errors.
- Hydrogen bonding analysis: Identify intermolecular interactions (e.g., N–H···O) that influence packing .
What bioactivity has been reported for 1,4-benzothiazine derivatives, and how can SAR studies guide analog design?
Level: Basic
Answer:
1,4-Benzothiazines exhibit diverse activities:
- Antidepressant: Keto-substituted derivatives (e.g., 3-oxo analogs) show serotonin/norepinephrine reuptake inhibition .
- Antimicrobial: Sulfonamide-linked derivatives display activity against Gram-positive bacteria .
For SAR: - Substituent position: Electron-withdrawing groups (e.g., –NO) at C7 enhance antibacterial potency .
- Ring saturation: Dihydro forms improve metabolic stability over fully aromatic analogs .
How can researchers address discrepancies in reported bioactivity data for benzothiazine derivatives?
Level: Advanced
Answer:
Contradictions often arise from:
- Assay variability: Standardize protocols (e.g., MIC testing for antimicrobials) .
- Impurity profiles: Use HPLC-MS to verify compound purity (>98%) and identify bioactive impurities .
- Structural confirmation: Re-evaluate disputed compounds via H/C NMR and XRD to rule out isomerism .
What analytical techniques are critical for assessing the purity of this compound?
Level: Basic
Answer:
- HPLC-MS: Quantifies purity and detects byproducts (e.g., oxidation at sulfur) .
- NMR spectroscopy: H NMR identifies positional isomers; C NMR confirms methyl group integration .
- Elemental analysis: Validates empirical formulas (e.g., CHNS) .
What green chemistry strategies can be applied to synthesize this compound?
Level: Advanced
Answer:
- Solvent-free conditions: Microwave-assisted cyclization reduces waste .
- Biocatalysis: Lipases or oxidoreductases can mediate stereoselective reactions .
- Recyclable catalysts: Immobilized Cu nanoparticles minimize metal leaching .
How does the electronic environment of the thiazine ring influence reactivity in functionalization reactions?
Level: Advanced
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
